molecular formula C10H7N3O2S B2982085 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379247-04-8

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2982085
CAS No.: 379247-04-8
M. Wt: 233.25
InChI Key: WYCWMBNIYAEFFF-UHFFFAOYSA-N
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Description

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a unique structure that combines a thieno[2,3-d]pyrimidine core with an amino group and a furan ring, making it a versatile scaffold for drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with formamide can yield the desired thieno[2,3-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as palladium complexes can be employed to facilitate the cyclization process, and reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of an amino group and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCWMBNIYAEFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328053
Record name 3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379247-04-8
Record name 3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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